Aspulvinone G
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Overview
Description
Aspulvinone G is a naturally occurring compound primarily isolated from fungal metabolites. It belongs to the aspulvinone family, characterized by a tetronic acid ring, a five-membered heterocycle connecting two substituted aromatic rings . Aspulvinones exhibit a wide range of bioactivities, including antibacterial, anti-inflammatory, anti-DPPH radical, anti-fungal, and anti-α-glucosidase effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aspulvinone G can be synthesized through a vinylogous aldol condensation of substituted tetronic acids with aldehydes . This method is mild, modular, and efficient, with a broad substrate scope. The aldol condensation predominantly delivers Z-configuration products in acetonitrile (MeCN). Alkoxy exchange occurs in methanol (MeOH) and ethanol (EtOH) .
Industrial Production Methods: Industrial production of this compound involves the use of noble metal catalysis, harsh conditions, and other methods . noble metal catalysts often face high costs and scarce availability. The use of organolithium reagents requires low temperatures and specialized techniques, making it challenging for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Aspulvinone G undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which exhibit different degrees of biological activity .
Scientific Research Applications
Aspulvinone G has been extensively studied for its diverse biological activities . Some of its notable applications include:
Chemistry: this compound is used as a precursor in the synthesis of various bioactive compounds.
Biology: It exhibits antibacterial, anti-inflammatory, and anti-fungal properties.
Medicine: this compound has shown potential as an anti-tumor agent and an inhibitor of SARS-CoV-2 infection.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
Aspulvinone G is part of a larger family of aspulvinones, which includes compounds such as aspulvinone A, B, C, D, E, and Q . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities . This compound is unique due to its specific substitution pattern, which contributes to its distinct bioactivities .
Comparison with Similar Compounds
- Aspulvinone A
- Aspulvinone B
- Aspulvinone C
- Aspulvinone D
- Aspulvinone E
- Aspulvinone Q
Aspulvinone G stands out for its potent anti-tumor and anti-SARS-CoV-2 activities, making it a promising candidate for further research and development .
Properties
CAS No. |
55215-40-2 |
---|---|
Molecular Formula |
C17H12O6 |
Molecular Weight |
312.27 g/mol |
IUPAC Name |
(5Z)-3-(2,4-dihydroxyphenyl)-4-hydroxy-5-[(4-hydroxyphenyl)methylidene]furan-2-one |
InChI |
InChI=1S/C17H12O6/c18-10-3-1-9(2-4-10)7-14-16(21)15(17(22)23-14)12-6-5-11(19)8-13(12)20/h1-8,18-21H/b14-7- |
InChI Key |
LNJMXTRRBBPZDK-AUWJEWJLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=C(C(=O)O2)C3=C(C=C(C=C3)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=C(C(=O)O2)C3=C(C=C(C=C3)O)O)O)O |
Origin of Product |
United States |
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